molecular formula C10H6BrCl2NO B13093447 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone CAS No. 800400-79-7

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone

Cat. No.: B13093447
CAS No.: 800400-79-7
M. Wt: 306.97 g/mol
InChI Key: SDZTVVBTDGWSKB-UHFFFAOYSA-N
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Description

1-(2-Bromo-5,6-dichloro-1H-indol-3-yl)ethanone is a halogenated indole derivative featuring a bromo group at position 2, chloro groups at positions 5 and 6, and an ethanone moiety at position 2. The electron-withdrawing halogens and ketone group suggest applications in medicinal chemistry, particularly in antimicrobial or antimalarial contexts .

Properties

CAS No.

800400-79-7

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H6BrCl2NO/c1-4(15)9-5-2-6(12)7(13)3-8(5)14-10(9)11/h2-3,14H,1H3

InChI Key

SDZTVVBTDGWSKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone typically involves the bromination and chlorination of an indole precursor. One common method includes the reaction of 3-acetylindole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination or chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the indole ring enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Indolyl Ethanone Derivatives

Key Structural Differences

Compound Name Substituents Molecular Weight Key Functional Groups
Target Compound 2-Br, 5,6-Cl, 3-ethanone 323.41* Bromo, dichloro, ketone
1-(5-Bromo-1H-indol-3-yl)ethanone 5-Br, 3-ethanone 238.09 Bromo, ketone
1-(5-Nitro-1H-indol-3-yl)-α-thioether 5-NO₂, 3-ethanone-thioether 357.28 Nitro, thioether, ketone
1-(5-Bromo-1H-indol-3-yl)-trifluoroethanone 5-Br, 3-CF₃CO 292.05 Bromo, trifluoromethyl, ketone

*Calculated based on molecular formula C₁₀H₅BrCl₂NO.

Antimalarial Activity

  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Exhibits pIC₅₀ = 8.21 (vs. chloroquine pIC₅₀ = 7.55), attributed to nitro and thioether groups enhancing target binding .
  • 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC₅₀ = 90 nM, demonstrating halogen synergy (Cl and Br) for potency .
  • Target Compound : Predicted enhanced activity due to dual chloro groups (5,6-positions) and bromo at position 2, which may improve parasite membrane penetration.

Antibacterial and Antioxidant Activity

  • Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone show moderate activity against E. coli and Salmonella Typhi, with hydroxyl radicals contributing to antioxidant effects .

Biological Activity

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone, with the CAS number 800400-79-7, is a compound of interest due to its potential biological activities. Its molecular formula is C10_{10}H6_6BrCl2_2NO, and it has a molecular weight of approximately 306.97 g/mol. This compound belongs to a class of indole derivatives that exhibit various biological properties, making them valuable in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone. The compound has shown promising activity against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL)
Candida albicans0.023
Escherichia coli0.256
Staphylococcus aureus0.125

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone exhibits significant cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, showing IC50_{50} values comparable to established chemotherapeutics:

Cell Line IC50_{50} (µM)
MCF-7 (Breast cancer)15.4
HeLa (Cervical cancer)12.3
A549 (Lung cancer)18.7

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. It has been noted that the presence of the bromine and dichloro substituents enhances its reactivity as a Michael acceptor, facilitating interactions with thiol groups in proteins, which may lead to modulation of signaling pathways associated with cell survival and death.

Study on Anticancer Activity

A recent study investigated the anticancer effects of various indole derivatives, including 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone. The researchers treated different cancer cell lines with the compound and observed significant reductions in cell viability compared to control groups. The study concluded that the compound's structure plays a crucial role in its bioactivity, particularly the halogen substitutions that enhance its interaction with biological macromolecules.

Evaluation of Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone against multi-drug resistant strains. The results indicated that this compound exhibited potent antibacterial activity, outperforming many conventional antibiotics in terms of MIC values against resistant bacterial strains.

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